molecular formula C14H10ClN3O B14460584 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- CAS No. 74530-03-3

1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)-

Cat. No.: B14460584
CAS No.: 74530-03-3
M. Wt: 271.70 g/mol
InChI Key: MBTZRSGIOIWJQU-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole core with a chlorine atom at the 6th position and a 4-methylbenzoyl group attached to the nitrogen atom. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- typically involves the following steps:

    Nitration and Reduction: The starting material, o-phenylenediamine, undergoes nitration followed by reduction to yield 1H-benzotriazole.

    Chlorination: The benzotriazole is then chlorinated at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.

    Acylation: The final step involves the acylation of the chlorinated benzotriazole with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

    Substitution: Products include substituted benzotriazoles with various functional groups.

Scientific Research Applications

1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor, particularly for copper and its alloys, and as a stabilizer in various polymer formulations.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit corrosion. It also interacts with enzymes, potentially inhibiting their activity by binding to the active site.

    Pathways Involved: The compound’s effects are mediated through pathways involving metal ion chelation and enzyme inhibition, leading to its diverse applications in corrosion inhibition and therapeutic research.

Comparison with Similar Compounds

    1H-Benzotriazole: The parent compound, lacking the chlorine and 4-methylbenzoyl groups.

    6-Chloro-1H-benzotriazole: Similar structure but without the 4-methylbenzoyl group.

    1-(4-Methylbenzoyl)-1H-benzotriazole: Similar structure but without the chlorine atom.

Uniqueness: 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- is unique due to the combined presence of the chlorine atom and the 4-methylbenzoyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in applications where other benzotriazole derivatives may not be as effective.

Properties

CAS No.

74530-03-3

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

(6-chlorobenzotriazol-1-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)14(19)18-13-8-11(15)6-7-12(13)16-17-18/h2-8H,1H3

InChI Key

MBTZRSGIOIWJQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)Cl)N=N2

Origin of Product

United States

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